

# Dusquetide TFA Demonstrates Significant Efficacy Over Placebo in Preclinical and Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |
|----------------------|----------------|-----------|--|--|
| Compound Name:       | Dusquetide TFA |           |  |  |
| Cat. No.:            | B8117610       | Get Quote |  |  |

Princeton, NJ – **Dusquetide TFA** (SGX942), a novel Innate Defense Regulator (IDR), has shown consistent and significant efficacy in reducing the duration and severity of oral mucositis (OM) compared to placebo in both animal models and human clinical trials.[1][2] Developed by Soligenix, Inc., this first-in-class therapy modulates the innate immune system to reduce inflammation, decrease infection rates, and promote tissue healing.[3][4] This guide provides a comprehensive comparison of **Dusquetide TFA**'s performance against placebo, supported by experimental data from key in vivo studies.

#### **Mechanism of Action**

Dusquetide is a short, synthetic peptide that acts as an Innate Defense Regulator.[3] Its mechanism of action involves binding to the intracellular scaffold protein p62 (sequestosome-1), a key convergence point in innate immune signaling pathways. This interaction modulates the downstream signaling cascade, shifting the immune response from a pro-inflammatory to an anti-inflammatory and tissue-healing state. This modulation helps in resolving tissue damage caused by chemotherapy and radiation and enhances the clearance of bacterial infections.





Click to download full resolution via product page

Caption: Dusquetide TFA Signaling Pathway.

# **Preclinical Efficacy in Animal Models**

In vivo studies in mouse and hamster models of oral mucositis induced by chemoradiation have demonstrated the significant therapeutic potential of **Dusquetide TFA**.



| Animal Model       | Treatment<br>Group | Outcome<br>Measure            | Result         | Reference |
|--------------------|--------------------|-------------------------------|----------------|-----------|
| Mouse &<br>Hamster | Dusquetide TFA     | Duration of Oral<br>Mucositis | ~50% reduction |           |
| Mouse &<br>Hamster | Placebo            | Duration of Oral<br>Mucositis | Baseline       | _         |

## **Experimental Protocol: Animal Models of Oral Mucositis**

The preclinical efficacy of Dusquetide was evaluated in established animal models of chemoradiation-induced oral mucositis. While specific details can vary between studies, a general workflow is as follows:





Click to download full resolution via product page

Caption: Preclinical OM Model Workflow.

## **Clinical Efficacy in Human Trials**

The efficacy of **Dusquetide TFA** has been evaluated in randomized, double-blind, placebo-controlled clinical trials in head and neck cancer patients receiving chemoradiation therapy.

#### Phase 2 Clinical Trial (Study IDR-OM-01)





A Phase 2 study involving 111 patients demonstrated a clinically meaningful reduction in the duration of severe oral mucositis (SOM), defined as WHO Grade ≥3.

| Patient<br>Population                                           | Treatment<br>Group (1.5<br>mg/kg) | Placebo Group | p-value | Reference |
|-----------------------------------------------------------------|-----------------------------------|---------------|---------|-----------|
| Median Duration<br>of SOM (All<br>Patients ≥55 Gy<br>Radiation) | 9 days                            | 18 days       | 0.099   |           |
| Median Duration<br>of SOM (High-<br>Risk Patients)              | 10 days                           | 30 days       | 0.040   |           |
| 12-Month<br>Survival Rate                                       | 93%                               | 81%           | N/A     |           |
| Tumor Resolution (Complete Response) at 12 Months               | 80%                               | 74%           | N/A     | _         |

# Phase 3 Clinical Trial (DOM-INNATE - Study IDR-OM-02)

The pivotal Phase 3 DOM-INNATE study enrolled 268 subjects and showed a notable reduction in the median duration of SOM, although the primary endpoint did not reach statistical significance in the intent-to-treat population. However, a statistically significant reduction was observed in the per-protocol population.



| Patient<br>Population                           | Treatment<br>Group | Placebo Group | p-value | Reference |
|-------------------------------------------------|--------------------|---------------|---------|-----------|
| Median Duration<br>of SOM (Intent-<br>to-Treat) | 8 days             | 18 days       | >0.05   |           |
| Median Duration<br>of SOM (Per-<br>Protocol)    | 9 days             | 18 days       | 0.049   | -         |

# **Experimental Protocol: Clinical Trials for Oral Mucositis**

The clinical trials were designed as multinational, randomized, double-blind, placebo-controlled studies.





Click to download full resolution via product page

Caption: Clinical Trial Workflow for OM.

### **Ancillary Benefits**

Beyond the primary endpoint of reducing oral mucositis, treatment with **Dusquetide TFA** has been associated with other potential clinical benefits when compared to placebo. These include a decreased rate of non-fungal infections and an accelerated and improved rate of tumor resolution at the one-month follow-up visit. Long-term follow-up from the Phase 2 study also indicated a trend towards reduced mortality in the Dusquetide treatment group.



## **Safety and Tolerability**

Across clinical trials, **Dusquetide TFA** has been found to be safe and well-tolerated, with no drug-related toxicities identified. A Phase 1 study in 84 healthy volunteers also demonstrated its safety.

#### Conclusion

The collective in vivo data from both preclinical and clinical studies provide compelling evidence for the efficacy of **Dusquetide TFA** over placebo in managing severe oral mucositis, a debilitating side effect of cancer therapy. The consistent reduction in the duration of SOM, coupled with a favorable safety profile and potential ancillary benefits such as reduced infection rates and improved tumor resolution, positions **Dusquetide TFA** as a promising therapeutic agent for this significant unmet medical need.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dusquetide: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebocontrolled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. ir.soligenix.com [ir.soligenix.com]
- 4. ir.soligenix.com [ir.soligenix.com]
- To cite this document: BenchChem. [Dusquetide TFA Demonstrates Significant Efficacy Over Placebo in Preclinical and Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117610#dusquetide-tfa-efficacy-compared-to-placebo-in-vivo]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com